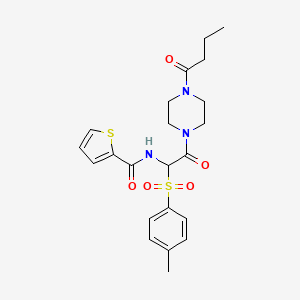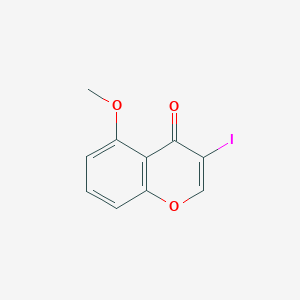
3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a complex organic compound characterized by its unique molecular structure. This compound features a methoxyphenyl group attached to a bis-pyridinone structure, which is known for its potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 4-hydroxy-6-methylpyridin-2(1H)-one under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the formation of the bis-pyridinone structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl groups on the pyridinone rings can be oxidized to form corresponding carbonyl compounds.
Reduction: : Reduction reactions can be performed to convert the carbonyl groups to hydroxyl groups.
Substitution: : Substitution reactions can occur at the pyridinone rings, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include oxidized pyridinones, reduced pyridinones, and substituted pyridinones, each with different biological and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is studied for its potential biological activities
Medicine
The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to interact with biological targets makes it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3'-((3-methoxyphenyl)methylene)bis(2-methyl-1H-indole)
Benzenamine, N-[(2-methoxyphenyl)methylene]
Uniqueness
3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is unique due to its bis-pyridinone structure, which is not commonly found in other compounds. This structure provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-(2-methoxyphenyl)methyl]-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-10-8-13(23)17(19(25)21-10)16(12-6-4-5-7-15(12)27-3)18-14(24)9-11(2)22-20(18)26/h4-9,16H,1-3H3,(H2,21,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMJDXUBLUOKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC=CC=C2OC)C3=C(C=C(NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2817679.png)
![1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine](/img/structure/B2817682.png)
![1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2817683.png)
![N-(3-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2817684.png)


![Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate](/img/structure/B2817691.png)

![3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzonitrile](/img/structure/B2817693.png)
